2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid
CAS No.:
Cat. No.: VC15847614
Molecular Formula: C7H6F2N2O3
Molecular Weight: 204.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6F2N2O3 |
|---|---|
| Molecular Weight | 204.13 g/mol |
| IUPAC Name | 2,2-difluoro-2-(6-methoxypyridazin-3-yl)acetic acid |
| Standard InChI | InChI=1S/C7H6F2N2O3/c1-14-5-3-2-4(10-11-5)7(8,9)6(12)13/h2-3H,1H3,(H,12,13) |
| Standard InChI Key | QFHZLZWYYLFPRI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NN=C(C=C1)C(C(=O)O)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
DFMPA’s core structure consists of a pyridazine ring substituted with a methoxy group at position 6 and a difluoroacetic acid group at position 3. The IUPAC name 2,2-difluoro-2-(6-methoxypyridazin-3-yl)acetic acid reflects this arrangement . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 204.13 g/mol | |
| SMILES | COC1=NN=C(C=C1)C(C(=O)O)(F)F | |
| InChI Key | QFHZLZWYYLFPRI-UHFFFAOYSA-N |
The difluoroacetic acid group introduces strong electron-withdrawing effects, enhancing the compound’s acidity () compared to non-fluorinated analogs.
Spectral Characterization
While experimental spectral data (e.g., -NMR, -NMR) for DFMPA remains unpublished, computational models predict distinct signals:
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Methoxy group: A singlet at 3.9 ppm (-NMR) and 55 ppm (-NMR).
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Pyridazine ring: Aromatic protons between 7.1–8.3 ppm.
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CF group: -NMR signals near -75 ppm.
Synthesis and Manufacturing
Synthetic Routes
DFMPA is synthesized via multi-step protocols, typically involving:
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Pyridazine Ring Formation: Cyclization of 1,2-dicarbonyl compounds with hydrazine derivatives.
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Methoxy Introduction: Nucleophilic aromatic substitution using methanol under basic conditions.
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Difluoroacetic Acid Attachment: Friedel-Crafts acylation or palladium-catalyzed coupling reactions.
A representative pathway involves:
Yields remain moderate (40–60%) due to steric hindrance from the methoxy group.
Purification and Optimization
Chromatographic techniques (HPLC, silica gel) achieve >95% purity. Reaction optimization focuses on:
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Solvent Systems: Dimethylformamide (DMF) improves solubility of intermediates.
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Catalysts: Copper(I) iodide enhances coupling efficiency.
Physicochemical Properties
Solubility and Stability
| Property | Value |
|---|---|
| Water Solubility | 12.8 mg/mL (25°C) |
| LogP (Octanol-Water) | 1.45 |
| Thermal Decomposition | 218°C |
The compound exhibits pH-dependent solubility, with improved dissolution in alkaline media () due to deprotonation of the carboxylic acid group.
Crystallography
X-ray diffraction data (unpublished) suggests a monoclinic crystal system with space group . Hydrogen bonding between the carboxylic acid and pyridazine nitrogen stabilizes the lattice.
Biological Activity and Mechanisms
Enzymatic Interactions
Molecular docking simulations (PDB: 5TZ1) reveal:
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Binding Affinity: to human carbonic anhydrase II.
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Key Interactions: Hydrogen bonds with Thr199 and hydrophobic contacts with Val121.
Industrial and Research Applications
Pharmaceutical Intermediate
DFMPA serves as a precursor for:
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Antihypertensive Agents: Analogous to angiotensin-II receptor antagonists .
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Anticancer Drugs: Pyridazine cores inhibit topoisomerase II .
Materials Science
Incorporation into polymers enhances:
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Thermal Stability: increases by 22°C at 10 wt% loading.
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Fluorinated Coatings: Water contact angle = 112° (superhydrophobic).
Comparative Analysis with Structural Analogs
| Compound | Activity (MIC, µg/mL) | LogP |
|---|---|---|
| DFMPA | 32 (C. albicans) | 1.45 |
| Fluconazole | 16 (C. albicans) | 0.51 |
| 2-Fluoropyridazine Acid | 128 (C. albicans) | 0.92 |
DFMPA’s dual fluorine atoms confer 4× greater antifungal potency than non-fluorinated analogs .
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